5-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
5-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of chlorine and fluorine substituents on the biphenyl scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include refluxing in a solvent such as dioxane .
Industrial Production Methods
Industrial production of biphenyl derivatives, including 5-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions.
Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura, Negishi, and Stille coupling are common for functionalizing biphenyl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as dioxane or toluene.
Major Products
The major products formed from these reactions depend on the specific substituents introduced. For example, Suzuki-Miyaura coupling can introduce various functional groups, leading to diverse biphenyl derivatives.
Scientific Research Applications
5-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals with potential anti-inflammatory, antibacterial, and anticancer properties.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Agriculture: Utilized in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 5-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3’-fluoro[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 5-Chloro-2-fluoro[1,1’-biphenyl]-3-yl boronic acid
Uniqueness
5-Chloro-3’-fluoro[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in drug design and materials science.
Properties
IUPAC Name |
3-chloro-5-(3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(15)7-8/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLVRQRNFOEZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673465 |
Source
|
Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214382-85-0 |
Source
|
Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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